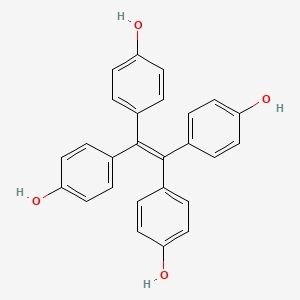

Tetrakis(4-hydroxyphenyl)ethylene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[1,2,2-tris(4-hydroxyphenyl)ethenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20O4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16,27-30H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQUZHNPGWNIYMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Tetrakis(4-hydroxyphenyl)ethylene (THPE)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(4-hydroxyphenyl)ethylene (THPE), a derivative of tetraphenylethylene (TPE), is a versatile molecule of significant interest in advanced materials science and pharmaceutical development. Its unique aggregation-induced emission (AIE) properties, coupled with the reactive nature of its four hydroxyl groups, make it a valuable building block for the synthesis of functional materials such as Metal-Organic Frameworks (MOFs) and components for Organic Light-Emitting Diodes (OLEDs).[1] Furthermore, its enhanced water solubility compared to TPE makes it a promising fluorescent probe for biological applications, including the study of nanocrystal drug delivery systems.[2] This guide provides a comprehensive overview of the synthesis of THPE, primarily through the McMurry reaction, and details the essential analytical techniques for its thorough characterization.

Introduction: The Significance of this compound

This compound (IUPAC Name: 4-[1,2,2-tris(4-hydroxyphenyl)ethenyl]phenol) is a polyphenolic compound with the molecular formula C₂₆H₂₀O₄ and a molecular weight of 396.44 g/mol .[3][4] Its core structure consists of four 4-hydroxyphenyl groups attached to an ethylene bridge. This molecular architecture imparts several key properties:

-

Aggregation-Induced Emission (AIE): Like its parent compound, TPE, THPE exhibits AIE. In dilute solutions, the molecule is non-emissive due to the free rotation of its phenyl rings, which provides a non-radiative decay pathway for the excited state. However, in an aggregated state or when molecular motion is restricted, this rotational freedom is hindered, forcing the excited state to decay radiatively, resulting in strong fluorescence.[2]

-

Reactive Hydroxyl Groups: The four terminal hydroxyl groups serve as active sites for further chemical modifications.[1] This functionality allows for the covalent bonding and coordination with metal ions, which is fundamental to the construction of MOFs and other complex supramolecular structures.[1]

-

Enhanced Water Solubility: The presence of the polar hydroxyl groups significantly increases the water solubility of THPE compared to the non-polar TPE.[2] This property is particularly advantageous for biological applications where aqueous environments are prevalent.

The combination of these characteristics makes THPE a molecule of interest in diverse fields, including the development of advanced materials for gas storage and catalysis, emissive materials for display technologies, and fluorescent probes for cellular imaging and drug delivery studies.[1][2]

Synthesis of this compound

The most common and effective method for synthesizing THPE is the McMurry reaction, a reductive coupling of two ketone or aldehyde molecules to form an alkene.[5][6] In the case of THPE, the precursor is 4,4'-dihydroxybenzophenone.

The McMurry Reaction: Mechanism and Rationale

The McMurry reaction utilizes a low-valent titanium species, typically generated in situ from the reduction of titanium(III) chloride (TiCl₃) or titanium(IV) chloride (TiCl₄) with a reducing agent like zinc powder, a zinc-copper couple, or lithium aluminum hydride.[5][7] The reaction is generally performed in an inert, anhydrous solvent such as tetrahydrofuran (THF) or dimethoxyethane (DME).[5][8]

The mechanism can be broadly understood in two key steps:[5][6][9]

-

Pinacol Coupling: Single electron transfer from the low-valent titanium to the carbonyl groups of two 4,4'-dihydroxybenzophenone molecules generates ketyl radical anions. These radicals then dimerize to form a titanium pinacolate (a 1,2-diolate) complex.

-

Deoxygenation: The titanium pinacolate intermediate undergoes deoxygenation, driven by the high oxophilicity of titanium, to yield the final alkene product, THPE, and titanium oxides.

The choice of reagents and reaction conditions is critical for achieving a high yield and purity of the desired product. The use of a TiCl₃-DME complex with a Zn(Cu) couple has been shown to be an optimized and efficient system for this transformation.[8]

Caption: McMurry reaction pathway for THPE synthesis.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

4,4'-Dihydroxybenzophenone

-

Titanium(III) chloride (TiCl₃) or TiCl₃·1.5DME complex[8]

-

Zinc-Copper couple (Zn(Cu)) or Zinc dust

-

Anhydrous Dimethoxyethane (DME) or Tetrahydrofuran (THF)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Hydrochloric acid (HCl), aqueous solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Inert Atmosphere Setup: All glassware should be oven-dried and the reaction must be conducted under an inert atmosphere of argon or nitrogen.

-

Preparation of the Low-Valent Titanium Reagent: In a Schlenk flask, add TiCl₃ (or the TiCl₃·1.5DME complex) and the Zn(Cu) couple.[8]

-

Solvent Addition: Add anhydrous DME to the flask at room temperature under a positive flow of inert gas.[8] The mixture is typically stirred to allow for the formation of the low-valent titanium species, often indicated by a color change.

-

Reactant Addition: In a separate Schlenk flask, dissolve 4,4'-dihydroxybenzophenone in anhydrous DME.[8]

-

Reaction Initiation: Transfer the solution of 4,4'-dihydroxybenzophenone to the flask containing the low-valent titanium reagent.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding aqueous HCl.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure this compound. The product typically appears as a light yellow to yellow solid.[1]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized THPE. A combination of spectroscopic and analytical techniques is employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is crucial for confirming the presence of the aromatic protons and the hydroxyl protons. The aromatic protons of the phenyl rings will typically appear as a set of doublets in the aromatic region of the spectrum. The hydroxyl protons will present as a singlet, and its chemical shift can be concentration-dependent and may be exchanged with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the sp² hybridized carbons of the ethylene bridge and the aromatic rings.[10] The carbon attached to the hydroxyl group will have a distinct chemical shift.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the synthesized compound. For THPE (C₂₆H₂₀O₄), the expected monoisotopic mass is approximately 396.136 g/mol .[3] Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to obtain the mass spectrum.

Infrared (IR) Spectroscopy:

IR spectroscopy can identify the key functional groups present in the molecule. The spectrum of THPE will be characterized by:

-

A broad O-H stretching band for the hydroxyl groups.

-

C-H stretching vibrations for the aromatic rings.

-

C=C stretching vibrations for the aromatic rings and the central ethylene bond.[10]

-

C-O stretching vibrations.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful tool for assessing the purity of the synthesized THPE. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, can effectively separate THPE from any remaining starting material or byproducts. A UV detector is typically used for detection. Commercial suppliers often provide HPLC data to certify the purity of their products.[11]

Thermal Analysis

Thermogravimetric Analysis (TGA):

TGA is used to evaluate the thermal stability of THPE. The analysis involves heating the sample at a constant rate and monitoring its weight loss as a function of temperature. This data is important for applications where the material may be subjected to high temperatures, such as in OLED fabrication. For related metal-organic frameworks, structural collapse has been observed at temperatures above 340°C.[12]

Data Summary

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₀O₄ | [3] |

| Molecular Weight | 396.44 g/mol | [4] |

| Monoisotopic Mass | 396.13615911 Da | [3] |

| Appearance | White to Light yellow to Light red powder/crystal | [13] |

| Purity (Typical) | >97.0% (GC) | [13] |

| IUPAC Name | 4-[1,2,2-tris(4-hydroxyphenyl)ethenyl]phenol | [3] |

Workflow and Logical Relationships

Caption: Overall workflow for THPE synthesis and characterization.

Conclusion

The synthesis of this compound via the McMurry reaction of 4,4'-dihydroxybenzophenone is a robust and widely adopted method. Careful control of reaction conditions, particularly maintaining an inert and anhydrous environment, is paramount for achieving high yields. A multi-technique approach to characterization, including NMR, MS, IR, and HPLC, is essential for unequivocally confirming the structure and assessing the purity of the final product. The unique properties of THPE, stemming from its AIE characteristics and functional hydroxyl groups, position it as a critical molecule for ongoing research and development in materials science, supramolecular chemistry, and biomedical applications.

References

- The Chemistry of Tetrakis(4-hydroxybiphenyl)ethylene: Applications and Sourcing. (n.d.). Google Cloud.

-

This compound | C26H20O4 | CID 10200771 - PubChem. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

McMurry reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

-

Structures of tetraphenylethylene (TPE, A) and tetrakis (4-hydroxyphenyl) ethylene (THPE, B). (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Tetrakis{[p-dodecacarboranyl)methyl]stilbenyl}ethylene: A Luminescent Tetraphenylethylene (TPE) - AMyD. (n.d.). AMyD. Retrieved January 2, 2026, from [Link]

-

Bis(ether) derivatives of tetrakis(2- hydroxyphenyl)ethene — Direct synthesis of (E)- and (Z) - Canadian Science Publishing. (n.d.). Canadian Science Publishing. Retrieved January 2, 2026, from [Link]

-

Synthesis and structure of metal-TCPE (metal = Th, Ce) metal-organic frameworks based on 1,2,4,5-tetrakis(4-carboxyphenyl) ethylene - PubMed Central. (2022, August 31). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

NOVEL INCLUSION COMPOUND COMPRISING TETRAKISPHENOL AS HOST - European Patent Office - EP 0589044 A1. (1994, March 30). European Patent Office. Retrieved January 2, 2026, from [Link]

-

1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0060390). (n.d.). Human Metabolome Database. Retrieved January 2, 2026, from [Link]

- US20060004214A1 - Methods for preparing 1,1,1-tris(4-hydroxyphenyl)alkanes. (n.d.). Google Patents.

-

McMurry Reaction | PDF | Unit Processes | Chemistry - Scribd. (n.d.). Scribd. Retrieved January 2, 2026, from [Link]

-

McMurry Coupling | Chem-Station Int. Ed. (2014, August 24). Chem-Station. Retrieved January 2, 2026, from [Link]

-

CAS No : 119301-59-6 | Product Name : this compound | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 2, 2026, from [Link]

- EP0441648A1 - Purification of 1,1,1-tris(4'-hydroxyphenyl)ethane - Google Patents. (n.d.). Google Patents.

-

(PDF) Tetrakis(4-pyridylphenyl)ethylene-decorated metal–organic frameworks with aggregation induced chemiluminescence emission on paper-based paltform for volatile sulfur compounds measurement - ResearchGate. (2025, December 8). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Purification of Pd(0)(PPh3)4. - chemistry - Reddit. (2023, April 18). Reddit. Retrieved January 2, 2026, from [Link]

-

Tetrakis(4-pyridylphenyl)ethylene-decorated metal-organic frameworks with aggregation-induced chemiluminescence emission on paper-based platform for volatile sulfur compounds measurement | Sciety. (n.d.). Sciety. Retrieved January 2, 2026, from [Link]

-

(PDF) Determination of urinary 3-methoxy-4-hydroxyphenyl-ethylene glycol by gas-liquid chromatography and electron capture detection - ResearchGate. (2018, July 17). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Tetrahedron Letters - ElectronicsAndBooks. (n.d.). ElectronicsAndBooks. Retrieved January 2, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C26H20O4 | CID 10200771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. McMurry reaction - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. McMurry Coupling | Chem-Station Int. Ed. [en.chem-station.com]

- 10. amyd.quimica.unam.mx [amyd.quimica.unam.mx]

- 11. 119301-59-6|this compound|BLD Pharm [bldpharm.com]

- 12. Synthesis and structure of metal-TCPE (metal = Th, Ce) metal-organic frameworks based on 1,2,4,5-tetrakis(4-carboxyphenyl) ethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | 119301-59-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Aggregation-induced emission mechanism of Tetrakis(4-hydroxyphenyl)ethylene

<_-4.5153255e-05>## In-Depth Technical Guide: The Core Aggregation-Induced Emission Mechanism of Tetrakis(4-hydroxyphenyl)ethylene

Foreword: A Paradigm Shift in Luminescence

For decades, the phenomenon of aggregation-caused quenching (ACQ) presented a significant hurdle in the practical application of fluorescent molecules. The prevailing wisdom dictated that luminescence would inevitably diminish in concentrated solutions or the solid state. However, the discovery of aggregation-induced emission (AIE) has revolutionized the field of luminescent materials. Molecules exhibiting AIE, termed AIEgens, are largely non-emissive when individually dissolved but become highly fluorescent upon aggregation.

This compound (THPE), a derivative of the archetypal AIEgen tetraphenylethylene (TPE), has emerged as a cornerstone of AIE research. Its propeller-like structure and the presence of functional hydroxyl groups make it an ideal model for studying the AIE mechanism and a versatile building block for advanced materials. This guide provides a comprehensive exploration of the fundamental principles governing the AIE of THPE, grounded in experimental evidence and theoretical understanding.

Part 1: The Central Dogma of AIE in THPE - Restriction of Intramolecular Motion (RIM)

The most widely accepted explanation for the AIE phenomenon in THPE is the Restriction of Intramolecular Motion (RIM) mechanism.[1][2] This model is predicated on the unique molecular architecture of THPE, which features four phenyl rings attached to a central ethylene core.

In Dilute Solution (The "Off" State):

When dissolved in a good solvent, individual THPE molecules are free to undergo dynamic intramolecular motions, specifically the rotation and vibration of the phenyl rings. These motions serve as efficient non-radiative decay pathways for the excited state energy. Upon photoexcitation, the energy is rapidly dissipated as heat through these molecular movements, resulting in negligible fluorescence.[2][3]

In the Aggregated State (The "On" State):

Upon aggregation, which can be induced by adding a poor solvent, cooling, or in the solid state, the THPE molecules are forced into close proximity. This leads to steric hindrance and intermolecular interactions, such as hydrogen bonding and π-π stacking, which physically lock the phenyl rings and restrict their rotational and vibrational freedom.[1] By blocking the non-radiative decay channels, the excited state energy is redirected towards a radiative decay pathway, leading to a dramatic increase in fluorescence emission.[2]

Caption: The AIE mechanism of THPE is governed by the restriction of intramolecular motion.

Part 2: Experimental Validation of the RIM Mechanism

A robust body of experimental evidence substantiates the RIM mechanism as the primary driver of AIE in THPE.

Photophysical Studies in Solvent/Anti-Solvent Systems

A quintessential experiment to demonstrate AIE involves titrating a solution of THPE in a good solvent (e.g., Tetrahydrofuran - THF) with a poor solvent (e.g., water).

Experimental Protocol:

-

Preparation of Stock Solution: A 1 mM stock solution of THPE is prepared in THF.

-

Solvent Mixture Preparation: A series of solutions with varying water fractions (ƒw) are prepared, typically from 0% to 99%, while maintaining a constant THPE concentration.

-

Spectroscopic Analysis: The absorption and photoluminescence (PL) spectra of each solution are recorded.

-

Data Interpretation: The PL intensity is plotted against the water fraction. A significant enhancement in fluorescence intensity with increasing water fraction confirms the AIE behavior.

Data Summary:

| Water Fraction (ƒw) | Relative PL Intensity (a.u.) | Observations |

| 0% - 30% | Low | THPE is well-dissolved, and intramolecular motions quench fluorescence. |

| 40% - 70% | Moderate Increase | Nano-aggregates begin to form, partially restricting molecular motion. |

| 80% - 99% | High | Extensive aggregation leads to significant restriction of intramolecular motion and strong fluorescence. |

The Role of Viscosity and Temperature

The influence of the local environment on the intramolecular motion of THPE provides further support for the RIM mechanism.

-

Viscochromism: In highly viscous solvents, the rotational and vibrational freedom of the phenyl rings is hindered, leading to enhanced fluorescence emission even in the dissolved state.

-

Thermochromism: At low temperatures, the increased solvent viscosity and reduced thermal energy effectively "freeze" the intramolecular motions, resulting in a noticeable increase in fluorescence intensity.

Crystallographic Insights

Single-crystal X-ray diffraction studies of THPE in its solid, aggregated state provide a static snapshot that validates the RIM mechanism. The crystal structure reveals a tightly packed arrangement where intermolecular hydrogen bonds and steric hindrance severely restrict the movement of the phenyl rings, thus creating a highly emissive species.

Part 3: Advanced Mechanistic Considerations

While RIM is the dominant mechanism, a more nuanced understanding of AIE in THPE acknowledges the contribution of other factors. Recent studies combining ultrafast time-resolved spectroscopy and computational methods have provided deeper insights.[4][5][6]

These investigations have revealed that upon photoexcitation, the central carbon-carbon double bond elongates, and the molecule can undergo complex relaxation dynamics. The formation of transient intermediates and the specific pathways of non-radiative decay are strongly dependent on the molecular structure.[4] In the aggregated state, these non-radiative pathways are effectively blocked, leading to the observed AIE.

Part 4: Applications and Future Directions

The robust and predictable AIE of THPE has made it a valuable tool in various scientific disciplines.

-

Chemosensors and Biosensors: The "turn-on" fluorescence of THPE upon aggregation can be harnessed to detect a wide range of analytes, from metal ions to biomolecules.

-

Bio-imaging: The hydroxyl groups of THPE can be functionalized to target specific cellular components, enabling high-contrast imaging of biological processes.

-

Drug Delivery: THPE-based nanoparticles have been explored for their potential in tracking drug release and monitoring therapeutic efficacy.[7]

The continued exploration of THPE and its derivatives will undoubtedly lead to the development of novel materials with tailored photophysical properties for a new generation of advanced applications. The fundamental understanding of the RIM mechanism provides a rational design strategy for creating AIEgens with enhanced brightness, photostability, and sensitivity.

Caption: A typical experimental workflow for investigating the AIE mechanism of THPE.

References

- Leung, N. L. C., Xie, N., Yuan, W. Z., Liu, J., Wu, Q., Peng, Q., ... & Tang, B. Z. (2014). Restriction of intramolecular motions: the general mechanism behind aggregation-induced emission. Chemistry–A European Journal, 20(47), 15349-15353.

- Gao, M., Hu, F., Wang, S., Zhang, G., Zhang, D., & Phillips, D. L. (2018). Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy. Chemical Science, 9(21), 4849-4857.

- Zhang, X., Zhang, X., & Zhang, X. (2020). Advances in the study of AIE polymers. Frontiers in Chemistry, 8, 607.

- Li, Y., Liu, T., & Zhang, H. (2021). Polymerization-Enhanced Photophysical Performances of AIEgens for Chemo/Bio-Sensing and Therapy. Polymers, 13(16), 2750.

- Mei, J., Leung, N. L., Kwok, R. T., Lam, J. W., & Tang, B. Z. (2015). Aggregation-induced emission: together we shine, united we soar. Chemical reviews, 115(21), 11718-11940.

- Zhang, J., Corpstein, C. D., & Li, T. (2020). Intracellular uptake of nanocrystals: Probing with aggregation-induced emission of fluorescence and kinetic modeling. Journal of Controlled Release, 326, 336-346.

- Zhang, J., Corpstein, C. D., & Li, T. (2020). Intracellular uptake of nanocrystals: Probing with aggregation-induced emission of fluorescence and kinetic modeling.

- Mei, J., Wang, J., & Tang, B. Z. (2020). Restriction of Intramolecular Motion (RIM): Investigating AIE Mechanism from Experimental and Theoretical Studies.

- Gao, M., Hu, F., Wang, S., Zhang, G., Zhang, D., & Phillips, D. L. (2018). Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy. PubMed Central.

- Gao, M., Hu, F., Wang, S., Zhang, G., Zhang, D., & Phillips, D. L. (2018). Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy. RSC Publishing.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry of Tetrakis(4-hydroxybiphenyl)

- Zhang, Y., Liu, W., & Wang, Y. (2025). Tetrakis(4-pyridylphenyl)ethylene-decorated metal–organic frameworks with aggregation induced chemiluminescence emission on paper-based paltform for volatile sulfur compounds measurement.

- Zhang, Y., Liu, W., & Wang, Y. (2023). Tetrakis(4-pyridylphenyl)

- Zhang, Y., Liu, W., & Wang, Y. (2025). Tetrakis(4-pyridylphenyl)ethylene-decorated metal-organic frameworks with aggregation-induced chemiluminescence emission on paper-based platform for volatile sulfur compounds measurement. PubMed.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Kumar, S., Kumar, A., & Kumar, V. (2022). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. PubMed Central.

- Wang, Y., Li, Y., & Liu, Y. (2022). Synthesis and structure of metal-TCPE (metal = Th, Ce) metal-organic frameworks based on 1,2,4,5-tetrakis(4-carboxyphenyl) ethylene. PubMed Central.

- Pharmaffiliates. (n.d.). This compound.

- Yan, S., & Tang, B. Z. (2018). Macrocycles and cages based on tetraphenylethylene with aggregation-induced emission effect. Chemical Society Reviews, 47(19), 7439-7463.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Leveraging AIE Properties: Tetrakis[4-(dimethylamino)

Sources

- 1. Polymerization-Enhanced Photophysical Performances of AIEgens for Chemo/Bio-Sensing and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hub.hku.hk [hub.hku.hk]

- 5. Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Unveiling the Photophysical Intricacies of Tetrakis(4-hydroxyphenyl)ethylene in Solution: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the photophysical properties of Tetrakis(4-hydroxyphenyl)ethylene (THPE) in solution. As a prominent member of the tetraphenylethylene (TPE) family, THPE exhibits the fascinating phenomenon of Aggregation-Induced Emission (AIE), transitioning from a non-emissive state in dilute solutions to a highly fluorescent state upon aggregation. This document elucidates the fundamental principles governing this behavior, with a particular focus on the influence of solvent polarity, viscosity, and pH on its spectral characteristics. Detailed experimental protocols for the synthesis and photophysical characterization of THPE are provided, aimed at researchers, scientists, and drug development professionals seeking to harness its unique luminescent properties for applications in sensing, imaging, and materials science.

Introduction: The Promise of Aggregation-Induced Emission

Conventional fluorescent molecules often suffer from aggregation-caused quenching (ACQ), a phenomenon where their fluorescence intensity diminishes at high concentrations or in the solid state. This limitation has historically hindered their application in various fields. The discovery of Aggregation-Induced Emission (AIE) by Professor Ben Zhong Tang and his group in 2001 marked a paradigm shift in photophysics. AIE luminogens (AIEgens) are molecules that are non-emissive in dilute solutions but become highly luminescent upon aggregation. This unique "light-up" characteristic has opened new avenues for the development of advanced fluorescent materials.

Tetraphenylethylene (TPE) is the archetypal AIEgen. Its propeller-shaped, non-planar structure allows for low-frequency rotational and vibrational motions of its phenyl rings in the excited state when dissolved in a good solvent. These intramolecular motions provide non-radiative pathways for the excited state to decay, resulting in negligible fluorescence. However, in an aggregated state or in a viscous medium, these intramolecular rotations are restricted. This Restriction of Intramolecular Rotation (RIR) blocks the non-radiative decay channels, forcing the excited state to decay radiatively, leading to strong fluorescence emission.[1][2]

This compound (THPE), a derivative of TPE, inherits these remarkable AIE properties. The presence of four hydroxyl groups on the phenyl rings not only enhances its water solubility compared to TPE but also introduces pH sensitivity, making it a versatile platform for developing stimuli-responsive fluorescent probes and materials.[3] This guide will delve into the synthesis, fundamental photophysical properties, and the environmental factors that modulate the fluorescence of THPE in solution.

Synthesis of this compound

The synthesis of THPE can be effectively achieved through a McMurry coupling reaction, a powerful method for the reductive coupling of two ketone or aldehyde molecules to form an alkene.[4] In the case of THPE, the precursor is 4,4'-dihydroxybenzophenone. The reaction is typically carried out using a low-valent titanium reagent, generated in situ from titanium(IV) chloride and a reducing agent such as zinc powder or lithium aluminum hydride.[5]

Proposed Synthetic Pathway

Caption: Synthetic route to this compound via McMurry coupling.

Experimental Protocol: McMurry Coupling of 4,4'-Dihydroxybenzophenone

Materials:

-

4,4'-Dihydroxybenzophenone

-

Titanium(IV) chloride (TiCl₄)

-

Zinc dust (Zn)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Low-Valent Titanium Reagent:

-

To a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (4 equivalents relative to the ketone).

-

Flush the system with argon or nitrogen gas to ensure an inert atmosphere.

-

Add anhydrous THF to the flask to suspend the zinc dust.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add titanium(IV) chloride (2 equivalents) to the stirred suspension via the dropping funnel. The mixture will turn from yellow to black, indicating the formation of the low-valent titanium species.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours.

-

-

Coupling Reaction:

-

Dissolve 4,4'-dihydroxybenzophenone (1 equivalent) in anhydrous THF in a separate flask under an inert atmosphere.

-

Slowly add the solution of 4,4'-dihydroxybenzophenone to the refluxing low-valent titanium suspension.

-

Continue to reflux the reaction mixture for 6-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding 1 M HCl solution until the black color disappears.

-

Filter the mixture through a pad of Celite to remove the titanium salts.

-

Extract the filtrate with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

-

Photophysical Properties of THPE in Solution

The photophysical behavior of THPE is dominated by its AIE characteristics. In dilute solutions of good solvents, it is virtually non-emissive. However, upon aggregation in poor solvents or in viscous media, it exhibits strong fluorescence.

Aggregation-Induced Emission (AIE)

The AIE phenomenon in THPE is best demonstrated in solvent/non-solvent mixtures, such as tetrahydrofuran (THF)/water. THF is a good solvent for THPE, while water is a poor solvent.

-

In pure THF: THPE exists as freely rotating molecules, and the excited state energy is dissipated through non-radiative pathways, resulting in very weak fluorescence.

-

With increasing water fraction (ƒw): As water is added to the THF solution, the solvent polarity increases, and THPE molecules begin to aggregate due to their reduced solubility. These aggregates restrict the intramolecular rotation of the phenyl rings, blocking the non-radiative decay channels and "turning on" the fluorescence. The fluorescence intensity increases significantly with increasing water fraction, reaching a maximum at a high water content (typically > 80%).[6]

Caption: Mechanism of Aggregation-Induced Emission (AIE) in THPE.

Effect of Solvent Polarity

The polarity of the solvent plays a crucial role in the photophysical properties of THPE. In a given solvent, an increase in polarity can lead to a bathochromic (red) shift in the emission spectrum due to the stabilization of the more polar excited state.[7] However, the primary effect of solvent on AIEgens like THPE is related to solubility and aggregation. In a series of different solvents, the fluorescence quantum yield will be low in good solvents where THPE is well-dissolved and high in poor solvents where it aggregates.[8]

Effect of Viscosity

The viscosity of the medium directly influences the intramolecular rotation of the phenyl rings. In highly viscous environments, the rotational motion is hindered, which restricts the non-radiative decay pathways and enhances the fluorescence quantum yield.[9] This viscosity-sensitive fluorescence makes THPE a potential candidate for microviscosity sensing in biological systems. The relationship between fluorescence intensity and viscosity can often be described by the Förster-Hoffmann equation:

log(I) = C + x * log(η)

where I is the fluorescence intensity, η is the viscosity, C is a constant, and x is the sensitivity coefficient.

Effect of pH

The four phenolic hydroxyl groups on the THPE molecule make its photophysical properties sensitive to pH. In basic solutions, the hydroxyl groups can be deprotonated to form phenolate ions. This deprotonation can lead to several effects:

-

Changes in electronic properties: The formation of the electron-donating phenolate groups can alter the energy levels of the molecule, potentially leading to a red shift in both the absorption and emission spectra.

-

Changes in aggregation behavior: The increased charge on the molecule upon deprotonation can affect its aggregation behavior in aqueous media, thereby influencing the AIE effect.

-

Changes in fluorescence intensity: The overall fluorescence intensity may increase or decrease depending on the interplay between the electronic effects and the changes in aggregation.

Experimental Characterization of THPE's Photophysical Properties

A thorough understanding of THPE's photophysical behavior requires a suite of spectroscopic and photophysical measurements.

UV-Vis Absorption and Fluorescence Spectroscopy

-

Objective: To determine the absorption and emission maxima of THPE in different solvent environments.

-

Protocol:

-

Prepare stock solutions of THPE in a good solvent (e.g., THF or DMSO).

-

Prepare a series of solutions with varying solvent compositions (e.g., THF/water mixtures with increasing water fractions from 0% to 99%).

-

For pH studies, prepare buffered aqueous solutions at different pH values.

-

Record the UV-Vis absorption spectra to determine the absorption maxima (λ_abs).

-

Record the fluorescence emission spectra by exciting at the absorption maximum to determine the emission maxima (λ_em).

-

Fluorescence Quantum Yield (Φ_F) Measurement

-

Objective: To quantify the efficiency of the fluorescence process.

-

Protocol (Relative Method):

-

Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral range as THPE (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Prepare a series of dilute solutions of both the standard and the THPE sample with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measure the absorption and fluorescence emission spectra for all solutions.

-

Calculate the integrated fluorescence intensity (I) and the absorbance (A) at the excitation wavelength.

-

The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where 'std' refers to the standard, and 'n' is the refractive index of the solvent.

-

Fluorescence Lifetime (τ) Measurement

-

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

-

Technique: Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive method for measuring fluorescence lifetimes.[10]

-

Protocol:

-

Excite the sample with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser).

-

Detect the emitted single photons using a high-speed detector.

-

Measure the time difference between the excitation pulse and the arrival of the photon.

-

Build a histogram of the arrival times over many cycles.

-

The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime(s).

-

Data Summary

| Property | Condition | Expected Trend for THPE | Representative Data (TPE Derivatives) |

| Absorption Max (λ_abs) | In THF | ~320-350 nm | ~330 nm for a TPE derivative in THF[11] |

| Emission Max (λ_em) | In THF (dilute) | ~400-450 nm (very weak) | - |

| In THF/Water (90% water) | ~470-500 nm (strong) | ~475 nm for TPE in THF/H₂O (ƒw > 80%)[12] | |

| Fluorescence Quantum Yield (Φ_F) | In THF (dilute) | < 1% | < 0.1% for many TPE derivatives |

| In THF/Water (90% water) | > 50% | 51-56% for a TPE derivative in THF/H₂O (1:1000)[11] | |

| Fluorescence Lifetime (τ) | In THF (dilute) | < 1 ns | ~1 ns for a TPE derivative in THF[13] |

| In THF/Water (90% water) | > 3 ns | 3.32 - 7.96 ns for TPE derivatives in the solid state[13] | |

| Viscosity Effect | Increasing viscosity | Increased Φ_F and τ | Fluorescence intensity of a viscosity-sensitive probe increases with viscosity[14] |

| pH Effect | Increasing pH (basic) | Red shift in λ_em, potential change in Φ_F | pH variation (HCl/NaOH) modulates fluorescence intensity and chromatic characteristics of a hydrogel containing THPE[3] |

Conclusion and Future Outlook

This compound is a fascinating molecule that embodies the principles of aggregation-induced emission. Its photophysical properties are highly sensitive to its environment, particularly solvent composition, viscosity, and pH. The restriction of intramolecular rotation in the aggregated state is the key mechanism governing its "light-up" fluorescence. The hydroxyl functionalities not only enhance its aqueous compatibility but also provide a handle for pH-responsive applications.

The detailed experimental protocols provided in this guide offer a framework for the synthesis and comprehensive characterization of THPE. Future research should focus on generating a comprehensive dataset of its photophysical parameters in a wider range of solvents and biological media. Elucidating the precise pKa values of the hydroxyl groups and their effect on the excited-state dynamics will be crucial for the rational design of THPE-based sensors and probes. The unique combination of AIE and stimuli-responsiveness positions THPE as a powerful tool for advancements in materials science, chemical sensing, and biomedical diagnostics.

References

-

Recent advances of carbonyl olefination via McMurry coupling reaction - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

-

Tetraphenylethylene-based glycoclusters with aggregation-induced emission (AIE) properties as high affinity ligands of bacterial lectins | Request PDF - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Tetrakis{[(p-dodecacarboranyl)methyl]stilbenyl}ethylene: A Luminescent Tetraphenylethylene (TPE) - AMyD. (n.d.). Retrieved January 2, 2026, from [Link]

-

Effect Of Solvent Polarity On The Quantum Yield Of (C17H19N3) - JMESS. (n.d.). Retrieved January 2, 2026, from [Link]

-

McMurry reaction - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

-

Structures of tetraphenylethylene (TPE, A) and tetrakis (4-hydroxyphenyl) ethylene (THPE, B). - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Improved Method of 5,10,15,20-Tetrakis(4-hydroxyphenyl)- porphyrins Synthesis. (2013). Retrieved January 2, 2026, from [Link]

-

Influence of the side-chain characteristics on the aggregation-induced emission (AIE) properties of tetrasubsituted tetraphenyle - The Royal Society of Chemistry. (n.d.). Retrieved January 2, 2026, from [Link]

-

This journal is © The Royal Society of Chemistry 2014. (n.d.). Retrieved January 2, 2026, from [Link]

-

Restricted intramolecular rotations: A Mechanism for Aggregation-Induced Emission | Request PDF - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Chemical Regulation of Fluorescence Lifetime - ACS Publications. (2023, October 26). Retrieved January 2, 2026, from [Link]

-

Restriction of intramolecular motions: the general mechanism behind aggregation-induced emission - PubMed. (2014, November 17). Retrieved January 2, 2026, from [Link]

-

(PDF) Improved method of 5,10,15.20-tetrakis(4-hydroxyphenyl)porphyrins synthesis. (2025, August 9). Retrieved January 2, 2026, from [Link]

-

The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - PMC - NIH. (2019, December 4). Retrieved January 2, 2026, from [Link]

-

Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

-

Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy - Chemical Science (RSC Publishing). (n.d.). Retrieved January 2, 2026, from [Link]

-

Effect of Solvent Polarity on the Spectral Characteristics of 5,10,15,20-Tetrakis(p-hydroxyphenyl)porphyrin - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]

-

Quantitative Viscosity Mapping Using Fluorescence Lifetime Measurements - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]

-

Leveraging AIE Properties: Tetrakis[4-(dimethylamino)phenyl]ethene for Novel Luminescent Materials - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 2, 2026, from [Link]

-

(PDF) Tetrakis(4-pyridylphenyl)ethylene-decorated metal–organic frameworks with aggregation induced chemiluminescence emission on paper-based paltform for volatile sulfur compounds measurement - ResearchGate. (2025, December 8). Retrieved January 2, 2026, from [Link]

-

Fluorescence Lifetime Measurements and Biological Imaging - PMC - PubMed Central - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

-

Effect of Solvent Polarity on the Spectral Characteristics of 5,10,15,20-Tetrakis(p-hydroxyphenyl)porphyrin - ResearchGate. (2023, July 15). Retrieved January 2, 2026, from [Link]

-

Enhanced fluorescence of [[5′-(4-hydroxyphenyl)[2,2′-bithiophen]-5-yl]methylene]-propanedinitrile (NIAD-4) - RSC Publishing. (n.d.). Retrieved January 2, 2026, from [Link]

-

Unusual titanium-induced McMurry coupling of 4-oxo-4H-chromene-2-carbaldehydes enroute to bis-chromones - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved January 2, 2026, from [Link]

-

A TICT mechanism-based viscosity fluorescent probe for monitoring viscosity in inflammatory cells - Analytical Methods (RSC Publishing). (n.d.). Retrieved January 2, 2026, from [Link]

-

(PDF) UV-VIS and fluorescence spectra of meso-tetraphenylporphyrin and meso-tetrakis-(4-methoxyphenyl) porphyrin in THF and THF-water systems. The influence of pH - ResearchGate. (2025, November 11). Retrieved January 2, 2026, from [Link]

-

Investigations on Average Fluorescence Lifetimes for Visualizing Multi-Exponential Decays. (2020, October 15). Retrieved January 2, 2026, from [Link]

-

The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States - MDPI. (2022, July 15). Retrieved January 2, 2026, from [Link]

-

Photophysical properties of 5,10,15,20-tetrakis(m-hydroxyphenyl)porphyrin (m-THPP), 5,10,15,20-tetrakis(m-hydroxyphenyl)chlorin (m-THPC) and 5,10,15,20-tetrakis(m-hydroxyphenyl)bacteriochlorin (m-. (n.d.). Retrieved January 2, 2026, from [Link]

-

Tetrakis(4-pyridylphenyl)ethylene-decorated metal-organic frameworks with aggregation-induced chemiluminescence emission on paper-based platform for volatile sulfur compounds measurement - PubMed. (2025, December 3). Retrieved January 2, 2026, from [Link]

-

Experiment Study of Measuring Devices of All Setups Used in RAC Labs - Scribd. (n.d.). Retrieved January 2, 2026, from [Link]

-

Schematic of experimental setup for measuring pressure drop of the interrupted-plate model - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Tetrakis(4-pyridylphenyl)ethylene-decorated metal-organic frameworks with aggregation-induced chemiluminescence emission on paper-based platform for volatile sulfur compounds measurement | Sciety. (n.d.). Retrieved January 2, 2026, from [Link]

Sources

- 1. Fluorescence lifetime detection in turbid media using spatial frequency domain filtering of time domain measurements [opg.optica.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C26H20O4 | CID 10200771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. jmess.org [jmess.org]

- 9. Enhanced fluorescence of [[5′-(4-hydroxyphenyl)[2,2′-bithiophen]-5-yl]methylene]-propanedinitrile (NIAD-4): solvation induced micro-viscosity enhancement - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pure.tue.nl [pure.tue.nl]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of Tetrakis(4-hydroxyphenyl)ethylene

Abstract

Tetrakis(4-hydroxyphenyl)ethylene (THPE), a significant derivative of tetraphenylethylene (TPE), has garnered considerable attention within the scientific community, particularly in the fields of materials science and drug development. Its unique aggregation-induced emission (AIE) properties, coupled with the reactive nature of its four hydroxyl groups, make it a versatile building block for the synthesis of functional materials such as metal-organic frameworks (MOFs) and components for organic light-emitting diodes (OLEDs).[1] This guide provides a comprehensive technical overview of the molecular geometry and solid-state characteristics of THPE, offering insights for researchers, scientists, and professionals in drug development. While a definitive single-crystal X-ray structure is not publicly available, this document synthesizes theoretical considerations, spectroscopic data, and established experimental protocols to elucidate the structural facets of this important molecule.

Introduction to this compound (THPE)

This compound, with the chemical formula C₂₆H₂₀O₄ and a molecular weight of 396.44 g/mol , is a crystalline solid that typically appears as a white to light yellow powder.[2][3] As a derivative of TPE, THPE is characterized by a central ethylene core double-bonded to four phenyl rings, each substituted with a hydroxyl group at the para position. This molecular architecture is the foundation of its noteworthy physicochemical properties.

The presence of the hydroxyl groups significantly increases the water solubility of THPE compared to its parent compound, TPE. Furthermore, these hydroxyl moieties serve as active sites for covalent bonding and coordination with metal ions, a key feature in the construction of porous materials like MOFs.[1] The propeller-like arrangement of the four phenyl rings around the central ethylene unit is responsible for its characteristic AIE phenomenon, where the molecule becomes highly fluorescent in an aggregated state or in a viscous medium due to the restriction of intramolecular rotation.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 119301-59-6 | [2][3] |

| Molecular Formula | C₂₆H₂₀O₄ | [4] |

| Molecular Weight | 396.44 g/mol | [2][4] |

| Appearance | White to light yellow to light red powder to crystal | [2][3] |

| Purity | >97.0% (GC) | [2][3] |

| Melting Point | 323 °C | [2][3] |

| Storage | Room Temperature, under inert gas, protected from light and air | [5] |

Molecular Geometry and Conformation

In the absence of single-crystal X-ray diffraction data, the precise bond lengths, bond angles, and torsional angles of THPE in the solid state can be inferred from theoretical calculations and comparison with structurally similar molecules.

The core of the THPE molecule consists of a carbon-carbon double bond of the ethylene group. The four phenyl rings are attached to this central C=C bond. Due to steric hindrance between the bulky phenyl groups, a planar conformation is highly unlikely. Instead, the phenyl rings are expected to be twisted out of the plane of the central ethylene unit, adopting a propeller-like conformation. This twisted conformation is crucial for its AIE properties, as the restriction of the rotational and vibrational motions of these phenyl rings in the aggregated state blocks non-radiative decay pathways, leading to enhanced fluorescence emission.

The Crystal Structure: A Focus on Intermolecular Interactions

While specific crystallographic parameters such as unit cell dimensions and space group are not available in the public domain, we can deduce the nature of the solid-state packing of THPE molecules based on the principles of intermolecular forces. The crystal structure will be dominated by a network of hydrogen bonds and π-π stacking interactions.

The Pivotal Role of Hydrogen Bonding

The four hydroxyl groups on each THPE molecule are potent hydrogen bond donors and acceptors. In the solid state, these groups will undoubtedly participate in an extensive network of intermolecular hydrogen bonds. This hydrogen bonding is a critical factor in determining the crystal packing and the overall stability of the crystalline lattice. The O-H---O interactions will link adjacent molecules, creating a robust three-dimensional supramolecular architecture. The strength and geometry of these hydrogen bonds will influence the physical properties of the material, such as its melting point and solubility.

Caption: Intermolecular hydrogen bonding in THPE.

π-π Stacking Interactions

The electron-rich phenyl rings of THPE are prone to π-π stacking interactions. In the crystal lattice, these aromatic rings will likely arrange in a parallel or offset fashion to maximize these stabilizing interactions. The interplay between hydrogen bonding and π-π stacking will ultimately dictate the final crystal packing motif.

Experimental Protocols for Synthesis and Characterization

A deep understanding of the structure of THPE is intrinsically linked to its synthesis and the analytical techniques used for its characterization.

Synthesis of this compound

A common synthetic route to THPE involves the McMurry reaction, which is a reductive coupling of ketones or aldehydes to form alkenes. In the case of THPE, 4,4'-dihydroxybenzophenone can be used as the starting material.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet, add anhydrous tetrahydrofuran (THF).

-

McMurry Reagent Preparation: Add low-valent titanium reagent, typically prepared in situ from TiCl₄ and a reducing agent like Zn or LiAlH₄, to the THF.

-

Substrate Addition: Dissolve 4,4'-dihydroxybenzophenone in anhydrous THF and add it dropwise to the stirred suspension of the McMurry reagent at a controlled temperature (often 0 °C to room temperature).

-

Reaction Progression: After the addition is complete, heat the reaction mixture to reflux for several hours to ensure the completion of the coupling reaction.

-

Workup: Cool the reaction mixture and quench it by the slow addition of aqueous K₂CO₃ or dilute HCl.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Sources

- 1. Synthesis and structure of metal-TCPE (metal = Th, Ce) metal-organic frameworks based on 1,2,4,5-tetrakis(4-carboxyphenyl) ethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C26H20O4 | CID 10200771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 119301-59-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 119301-59-6 | this compound - AiFChem [aifchem.com]

An In-depth Technical Guide to the Spectroscopic Analysis of Tetrakis(4-hydroxyphenyl)ethylene (THPE)

Foreword: Unveiling the Molecular Signature of a Prominent AIEgen

Tetrakis(4-hydroxyphenyl)ethylene (THPE), a derivative of the well-known tetraphenylethylene (TPE), has garnered significant attention within the scientific community. Its unique propeller-like structure and the presence of four hydroxyl groups bestow upon it intriguing photophysical properties, most notably Aggregation-Induced Emission (AIE). Unlike conventional fluorophores that suffer from aggregation-caused quenching (ACQ), AIE-active molecules like THPE are non-emissive in dilute solutions but become highly fluorescent upon aggregation. This phenomenon opens up a plethora of applications in fields such as chemical sensing, bio-imaging, and materials science.

This technical guide provides a comprehensive exploration of the core spectroscopic techniques used to characterize THPE: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. As a Senior Application Scientist, the aim is not merely to present data but to provide a deeper understanding of the causality behind the spectral features, thereby offering a robust framework for researchers, scientists, and drug development professionals to confidently identify and characterize this versatile molecule.

Molecular Structure of this compound

Caption: Molecular structure of this compound (THPE).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the THPE molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of THPE is expected to be relatively simple due to the molecule's high degree of symmetry. The four hydroxyphenyl groups are chemically equivalent, which simplifies the spectral pattern.

Table 1: ¹H NMR Spectral Data of THPE

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.30 | Singlet | 4H | Ar-OH |

| ~6.75 | Doublet | 8H | Ar-H (ortho to OH) |

| ~6.55 | Doublet | 8H | Ar-H (meta to OH) |

Causality Behind the Assignments:

-

Hydroxyl Protons (Ar-OH): The phenolic hydroxyl protons are acidic and their chemical shift can be concentration and solvent dependent. They typically appear as a broad singlet in the downfield region, around 9.30 ppm. The integration of 4H confirms the presence of the four hydroxyl groups.

-

Aromatic Protons: The aromatic region displays two distinct signals, each integrating to 8H. This is consistent with the four equivalent hydroxyphenyl rings. The protons ortho to the electron-donating hydroxyl group are more shielded and thus appear at a higher field (upfield) compared to the protons meta to the hydroxyl group. The coupling between these adjacent aromatic protons results in a doublet splitting pattern for each signal.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Again, due to THPE's symmetry, the number of signals is less than the total number of carbon atoms.

Table 2: ¹³C NMR Spectral Data of THPE

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C -OH (aromatic) |

| ~140.0 | C =C (ethylene) |

| ~135.0 | C -C=C (aromatic) |

| ~131.0 | Ar-C H (meta to OH) |

| ~115.0 | Ar-C H (ortho to OH) |

Causality Behind the Assignments:

-

C-OH Carbon: The carbon atom directly attached to the electronegative oxygen of the hydroxyl group is significantly deshielded and appears at the lowest field, around 155.0 ppm.

-

Ethylenic Carbons (C=C): The sp² hybridized carbons of the central ethylene core are found at approximately 140.0 ppm.

-

Quaternary Aromatic Carbon: The aromatic carbon atom bonded to the ethylenic carbon appears around 135.0 ppm.

-

Aromatic CH Carbons: The two types of protonated aromatic carbons are clearly distinguished. The carbons ortho to the hydroxyl group are more shielded and resonate at a higher field (~115.0 ppm) compared to the meta carbons (~131.0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Characteristic FT-IR Absorption Bands of THPE

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3600-3200 | O-H stretch | Strong, Broad | Phenolic -OH |

| 3100-3000 | C-H stretch | Medium | Aromatic C-H |

| 1610-1580 | C=C stretch | Medium | Aromatic Ring |

| 1515-1485 | C=C stretch | Strong | Aromatic Ring |

| 1250-1200 | C-O stretch | Strong | Phenolic C-O |

| 850-800 | C-H out-of-plane bend | Strong | 1,4-disubstituted benzene |

Interpretation of the Vibrational Modes:

-

O-H Stretch: A prominent, broad absorption band in the 3600-3200 cm⁻¹ region is a definitive indicator of the hydroxyl groups and their involvement in hydrogen bonding.

-

Aromatic C-H Stretch: The presence of aromatic rings is confirmed by the C-H stretching vibrations observed just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: The characteristic skeletal vibrations of the benzene rings give rise to sharp, medium-to-strong absorption bands in the 1610-1485 cm⁻¹ region.

-

C-O Stretch: A strong absorption band around 1250-1200 cm⁻¹ is characteristic of the stretching vibration of the phenolic C-O bond.

-

C-H Out-of-Plane Bending: A strong band in the 850-800 cm⁻¹ region is indicative of the 1,4-disubstitution pattern of the phenyl rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions and AIE

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For THPE, the absorption of UV light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), primarily involving π-π* transitions within the conjugated system of the tetraphenylethylene core.

In a dilute solution of a good solvent (e.g., tetrahydrofuran or dichloromethane), THPE exhibits a strong absorption band with a maximum (λmax) typically in the range of 310-330 nm. This absorption is characteristic of the tetraphenylethylene chromophore.

The Hall-mark of THPE: Aggregation-Induced Emission

The most fascinating photophysical property of THPE is its Aggregation-Induced Emission (AIE).

-

In Dilute Solution: The molecule is essentially non-fluorescent. The propeller-like phenyl rings can undergo intramolecular rotation in the excited state, providing a non-radiative pathway for the decay of the exciton.

-

In an Aggregated State: When a poor solvent (e.g., water) is added to a solution of THPE in a good solvent, the molecules aggregate. In this aggregated state, the intramolecular rotations of the phenyl rings are restricted. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channel, forcing the excited state to decay radiatively, resulting in strong fluorescence emission, typically in the blue-green region of the visible spectrum (around 450-480 nm).

This AIE phenomenon can be readily monitored by fluorescence spectroscopy, where a dramatic increase in emission intensity is observed as the fraction of the poor solvent is increased.

Experimental Protocols: A Self-Validating System

The following are detailed, field-proven methodologies for the spectroscopic analysis of THPE.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of THPE and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆, as THPE has limited solubility in CDCl₃). Transfer the solution to a clean, dry 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Set a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled single-pulse experiment.

-

A larger number of scans (1024 or more) will be required due to the low natural abundance of ¹³C.

-

Set a relaxation delay of 2-5 seconds to ensure quantitative data.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the residual solvent peak as an internal standard.

FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by intimately grinding a small amount of THPE (1-2 mg) with dry potassium bromide (100-200 mg). Press the mixture into a transparent pellet using a hydraulic press. Alternatively, for a solid-state measurement, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment or a blank KBr pellet.

UV-Vis Absorption and Fluorescence Spectroscopy

-

Stock Solution Preparation: Prepare a stock solution of THPE in a good solvent (e.g., THF) at a concentration of approximately 1 mM.

-

Absorption Measurement: Dilute the stock solution to a concentration in the micromolar range (e.g., 10 µM). Record the UV-Vis absorption spectrum from 200 to 600 nm.

-

AIE Experiment (Fluorescence):

-

Prepare a series of solutions in vials with varying fractions of a poor solvent (e.g., water) in the good solvent (e.g., THF), while keeping the concentration of THPE constant (e.g., 10 µM).

-

Record the fluorescence emission spectrum for each solution, using an excitation wavelength corresponding to the absorption maximum (e.g., 320 nm).

-

Plot the fluorescence intensity at the emission maximum as a function of the poor solvent fraction to visualize the AIE effect.

-

Workflow for Spectroscopic Analysis of THPE

Caption: A streamlined workflow for the comprehensive spectroscopic analysis of THPE.

Conclusion: A Unified Spectroscopic Portrait

The synergistic application of NMR, FT-IR, and UV-Vis spectroscopy provides a detailed and unambiguous characterization of this compound. NMR spectroscopy confirms the molecular skeleton and the chemical environment of each proton and carbon atom. FT-IR spectroscopy verifies the presence of key functional groups, particularly the phenolic hydroxyls and the aromatic rings. UV-Vis and fluorescence spectroscopy not only probe the electronic structure but also reveal the remarkable Aggregation-Induced Emission property that defines THPE's utility. This guide, grounded in established scientific principles and field-proven methodologies, serves as a valuable resource for the confident and accurate spectroscopic analysis of this important AIE-active molecule.

References

-

Mei, J., Leung, N. L. C., Kwok, R. T. K., Lam, J. W. Y., & Tang, B. Z. (2015). Aggregation-Induced Emission: Together We Shine, United We Soar!. Chemical Reviews, 115(21), 11718–11940. [Link]

-

Hong, Y., Lam, J. W. Y., & Tang, B. Z. (2011). Aggregation-induced emission. Chemical Society Reviews, 40(11), 5361–5388. [Link]

-

Zhao, Z., Chen, S., Lam, J. W. Y., Lu, P., & Tang, B. Z. (2010). A tetraphenylethene-based red-emissive AIE-active fluorogen for intracellular imaging. Journal of Materials Chemistry, 20(44), 9937. [Link]

-

Wilson, J. N., & Bunz, U. H. F. (2006). Synthesis and properties of tetrakis(4-alkoxyphenyl)ethenes. The Journal of Organic Chemistry, 71(11), 4363–4366. [Link]

- Lambert, J. B., & Mazzola, E. P. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Discovering novel derivatives of Tetrakis(4-hydroxyphenyl)ethylene

An In-Depth Technical Guide to the Discovery of Novel Tetrakis(4-hydroxyphenyl)ethylene Derivatives

Authored by a Senior Application Scientist

Abstract

This compound (THPE) represents a cornerstone molecule for innovation in both medicinal chemistry and materials science. As a derivative of the famed tetraphenylethylene (TPE), it possesses the unique characteristic of aggregation-induced emission (AIE), transforming it from a simple structural scaffold into a functional probe. The true potential of THPE, however, lies in the strategic modification of its four peripheral hydroxyl groups. These reactive sites serve as gateways to a vast chemical space of novel derivatives with tailored properties. This guide provides a comprehensive overview of the rationale, synthetic strategies, characterization protocols, and application screening for the discovery of new THPE-based molecules. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile platform for next-generation therapeutics, advanced materials, and sophisticated biological sensors.

The THPE Core: A Platform for Convergent Design

This compound, with the chemical formula C₂₆H₂₀O₄, is a symmetrical molecule featuring a central ethylene core tetra-substituted with 4-hydroxyphenyl (phenol) rings.[1][2] Unlike its parent compound, TPE, the four hydroxyl groups in THPE dramatically increase its water solubility and, more importantly, provide reactive handles for covalent modification.[3]

The significance of the THPE scaffold is twofold:

-

Structural Rigidity and Symmetry: The sterically crowded arrangement of the four phenyl rings restricts intramolecular rotation, a key factor behind its AIE properties.[3] This rigid, three-dimensional presentation of functional groups is highly desirable for creating molecules that can engage with biological targets or self-assemble into ordered superstructures.

-

Aggregation-Induced Emission (AIE): In dilute solutions, THPE is weakly fluorescent. However, upon aggregation or when its molecular motion is restricted (e.g., within a nanocrystal or bound to a target), it becomes highly emissive.[3] This "light-up" property is invaluable for developing sensors, imaging agents, and smart materials.

The discovery of novel derivatives, therefore, is not merely an exercise in chemical synthesis but a targeted effort to modulate these intrinsic properties for specific applications.

Synthetic Pathways to Novel THPE Derivatives

The four phenolic hydroxyls are the primary targets for chemical derivatization. Their nucleophilic character allows for a range of classical organic reactions. The choice of reaction is dictated by the desired physicochemical properties of the final compound, such as solubility, stability, and electronic characteristics.

Key Synthetic Strategies

A generalized workflow for derivatization begins with the THPE core and proceeds through functionalization to purification and characterization.

Sources

Theoretical and computational studies of Tetrakis(4-hydroxyphenyl)ethylene

An In-depth Technical Guide to the Theoretical and Computational Investigation of Tetrakis(4-hydroxyphenyl)ethylene (THPE)

Authored by: Gemini, Senior Application Scientist

Foreword: this compound (THPE) stands as a prominent member of the tetraphenylethylene (TPE) family, a class of molecules renowned for their unique photophysical properties, most notably Aggregation-Induced Emission (AIE). Unlike conventional fluorophores that suffer from aggregation-caused quenching (ACQ), THPE and its congeners are non-emissive in dilute solutions but become highly fluorescent upon aggregation. This characteristic makes them exceptionally valuable for applications in materials science, chemical sensing, and particularly in drug delivery and biomedical imaging. This guide provides a comprehensive overview of the theoretical underpinnings and computational methodologies employed to elucidate the structure-property relationships of THPE, with a focus on its AIE mechanism. It is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to understand and predict the behavior of this fascinating molecule.

The Phenomenon of Aggregation-Induced Emission (AIE) in THPE

The defining characteristic of THPE is its AIE behavior. In dilute solutions, the four phenyl rings of the THPE molecule can undergo low-frequency rotational and vibrational motions. Upon photoexcitation, these intramolecular motions provide a non-radiative pathway for the excited state to decay back to the ground state, effectively quenching fluorescence. However, in an aggregated state or in a viscous medium, these intramolecular motions are physically restricted. This Restriction of Intramolecular Motion (RIM) blocks the non-radiative decay channels, forcing the excited state to decay radiatively, resulting in strong fluorescence emission.[1][2] The hydroxyl groups in THPE can also participate in hydrogen bonding, which can further influence the packing of the molecules in the aggregated state and, consequently, their emissive properties.

Caption: The Aggregation-Induced Emission (AIE) mechanism of THPE.

Computational Methodologies for Elucidating THPE's Properties

A multi-pronged computational approach is essential to fully understand the behavior of THPE from a single molecule to its aggregated state. This typically involves a combination of quantum mechanical calculations to describe the electronic properties of a single molecule and molecular dynamics simulations to model the aggregation process.

Quantum Mechanical (QM) Investigations of a Single THPE Molecule

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for investigating the electronic structure and photophysical properties of molecules like THPE. These methods offer a good balance between computational cost and accuracy.

-

Molecular Structure Creation: Construct the 3D structure of THPE using a molecular builder. The basic structure consists of a central ethylene core with four 4-hydroxyphenyl groups attached.

-

Ground State Geometry Optimization:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked hybrid functional for organic molecules.

-

Basis Set: 6-31G(d,p) or a larger basis set like 6-311+G(d,p) to provide a good description of the electronic structure.

-

Rationale: This step finds the lowest energy conformation of the molecule in its electronic ground state (S0). The optimized geometry provides key structural parameters such as bond lengths, bond angles, and the dihedral angles of the phenyl rings relative to the ethylene plane.

-

-

Frequency Calculation:

-

Purpose: To confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and to obtain vibrational frequencies for thermochemical analysis.

-

Method: Perform a frequency calculation at the same level of theory as the optimization (B3LYP/6-31G(d,p)).

-

-

Excited State Calculations:

-

Method: Time-Dependent Density Functional Theory (TD-DFT).

-

Purpose: To calculate the vertical excitation energies, which correspond to the absorption spectrum, and the oscillator strengths, which indicate the intensity of the electronic transitions.

-

Procedure: Using the optimized ground-state geometry, perform a TD-DFT calculation to obtain the energies of the lowest few singlet excited states. The lowest singlet excited state (S1) is typically the one involved in fluorescence.

-

-

Excited State Geometry Optimization:

-

Purpose: To find the equilibrium geometry of the molecule in its first excited state (S1). This is crucial for calculating the emission energy (fluorescence).

-

Method: Perform a geometry optimization for the S1 state using TD-DFT.

-

-

Emission Energy Calculation:

-

Procedure: Using the optimized S1 geometry, perform a single-point TD-DFT calculation to determine the energy difference between the S1 and S0 states. This corresponds to the fluorescence emission energy.

-

Caption: Workflow for QM calculations of THPE's photophysical properties.

| Computed Property | Expected Outcome and Significance |

| Ground State (S0) Geometry | The phenyl rings will be significantly twisted out of the plane of the central ethylene unit, resulting in a propeller-like conformation. This twisted structure prevents efficient π-conjugation across the entire molecule. |

| Excited State (S1) Geometry | The geometry in the excited state may show some degree of planarization compared to the ground state, but will still be non-planar. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides an estimate of the excitation energy. For THPE, the HOMO is typically localized on the electron-rich hydroxyphenyl groups and the central ethylene, while the LUMO is distributed over the phenyl rings and the ethylene core. |

| Absorption Spectrum (λ_abs) | TD-DFT calculations will predict the wavelength of maximum absorption. For TPE derivatives, this is typically in the UV region. |